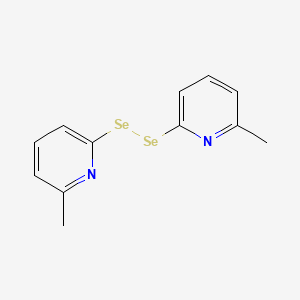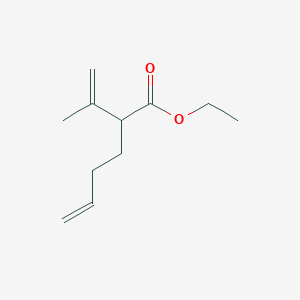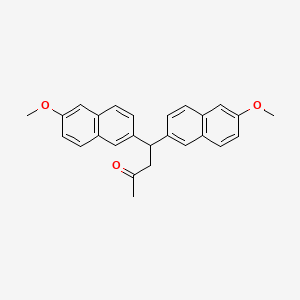![molecular formula C24H18ClN3O B14262715 3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one CAS No. 133040-63-8](/img/structure/B14262715.png)
3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
The synthesis of 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the quinazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the phenyl ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: It is being investigated for its potential as an anticancer agent, due to its ability to interfere with cell proliferation pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. The compound’s indole moiety allows it to bind to specific sites on proteins, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one stands out due to its unique combination of indole and quinazoline structures. Similar compounds include:
2-(1H-Indol-3-yl)ethyl)-3-phenylquinazolin-4(3H)-one: Lacks the chlorine substitution on the phenyl ring, which may affect its reactivity and biological activity.
2-(2-(1H-Indol-3-yl)ethyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one: Has the chlorine atom in a different position, potentially altering its interaction with molecular targets.
2-(2-(1H-Indol-3-yl)ethyl)-3-(3-bromophenyl)quinazolin-4(3H)-one: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity
Propriétés
Numéro CAS |
133040-63-8 |
|---|---|
Formule moléculaire |
C24H18ClN3O |
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C24H18ClN3O/c25-17-6-5-7-18(14-17)28-23(27-22-11-4-2-9-20(22)24(28)29)13-12-16-15-26-21-10-3-1-8-19(16)21/h1-11,14-15,26H,12-13H2 |
Clé InChI |
QEIOFFTWROGOHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


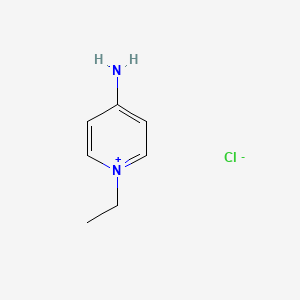
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)
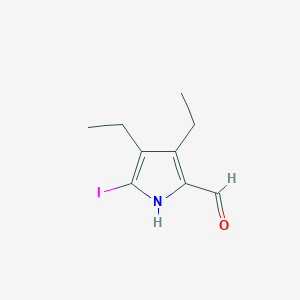


![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
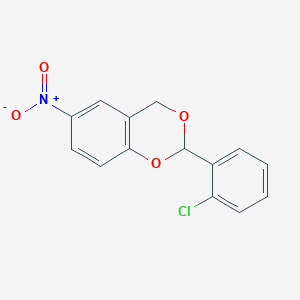
![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
